Ethyl 3-amino-2-(isopropylamino)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-(isopropylamino)isonicotinate is a chemical compound with the molecular formula C11H17N3O2 It is known for its unique structure, which includes an ethyl ester group, an amino group, and an isopropylamino group attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(isopropylamino)isonicotinate typically involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol, under controlled temperature conditions (80-120°C) to yield the desired product . The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the product’s integrity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(isopropylamino)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isonicotinates with various functional groups.
Scientific Research Applications
Ethyl 3-amino-2-(isopropylamino)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-(isopropylamino)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminoisonicotinate
- Ethyl 3-aminoisonicotinate
- Ethyl 2-(isopropylamino)isonicotinate
Comparison
Ethyl 3-amino-2-(isopropylamino)isonicotinate is unique due to the presence of both amino and isopropylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry .
Biological Activity
Ethyl 3-amino-2-(isopropylamino)isonicotinate (EAI) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the synthesis, biological mechanisms, and therapeutic potentials of EAI, supported by relevant data and research findings.
Chemical Structure and Synthesis
EAI has the molecular formula C11H17N3O2, characterized by an ethyl ester group, an amino group, and an isopropylamino group attached to an isonicotinic acid core. The synthesis typically involves the reaction of 2-aminopyridine with ethyl acrylate under controlled conditions, yielding high purity and yield through methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
The biological activity of EAI is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in EAI can form hydrogen bonds or electrostatic interactions with active sites on target molecules. This interaction may lead to either inhibition or activation of various biological pathways, depending on the context .
Antimicrobial Properties
EAI has been investigated for its potential antimicrobial activity. In studies evaluating different derivatives, compounds similar to EAI exhibited significant antimicrobial effects against various bacterial strains, with zone of inhibition values ranging from 10 to 29 mm against common pathogens . The structure-activity relationship indicates that modifications in the amino groups can enhance binding interactions with microbial targets.
Anticancer Activity
Research has highlighted EAI's potential as an anticancer agent. In vitro studies demonstrated that derivatives of EAI showed cytotoxic effects against several cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values in the low micromolar range against human leukemia cells . These findings suggest that EAI may act through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
EAI has been explored as a potential enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in critical metabolic pathways. For example, studies indicate that certain derivatives can inhibit key enzymes linked to cancer progression and microbial resistance .
Comparative Analysis
To better understand the uniqueness of EAI's biological activity, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-aminoisonicotinate | Amino group at position 2 | Moderate antimicrobial properties |
Ethyl 3-aminoisonicotinate | Amino group at position 3 | Anticancer activity |
Ethyl 2-(isopropylamino)isonicotinate | Isopropylamino group at position 2 | Limited enzyme inhibition |
This compound | Unique combination of amino groups | Broad spectrum antimicrobial & anticancer activity |
EAI's unique combination of functional groups provides it with a broader range of biological activities compared to its analogs.
Case Studies
- Antimicrobial Activity Study : A study conducted on various derivatives of isonicotinates demonstrated that EAI exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 6 to 12.5 µg/mL for effective derivatives .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of EAI derivatives on human leukemia cells revealed that certain modifications led to enhanced potency, with IC50 values significantly lower than those for standard chemotherapeutics .
- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of EAI showed promising results in modulating pathways relevant to cancer metabolism, indicating its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 3-amino-2-(propan-2-ylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)8-5-6-13-10(9(8)12)14-7(2)3/h5-7H,4,12H2,1-3H3,(H,13,14) |
InChI Key |
WLKWEGTZPJUTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)NC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.